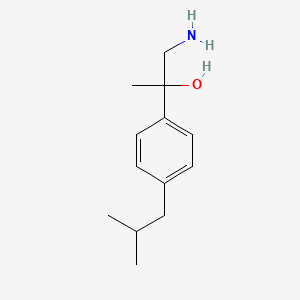

1-Amino-2-(4-isobutylphenyl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-amino-2-[4-(2-methylpropyl)phenyl]propan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,15)9-14/h4-7,10,15H,8-9,14H2,1-3H3 |

InChI Key |

LVWJLCGNHAWOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)(CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 2 4 Isobutylphenyl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-Amino-2-(4-isobutylphenyl)propan-2-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, several strategic disconnections can be envisioned.

The primary disconnections for 1,2-aminoalcohols involve the carbon-carbon and carbon-nitrogen bonds that form the core of the molecule. A common strategy is the disconnection of the C-N bond, which leads back to an aminating agent and an epoxide precursor. Another powerful approach is a two-group disconnection of the C1-C2 bond, which simplifies the molecule into an aldehyde or ketone and a nitrogen-containing nucleophile.

A plausible retrosynthetic pathway for this compound could involve the following disconnections:

C-N Bond Disconnection: This suggests an amino group can be introduced via the ring-opening of a suitable epoxide, such as 2-methyl-2-(4-isobutylphenyl)oxirane, with an ammonia (B1221849) equivalent. The epoxide, in turn, can be synthesized from 2-(4-isobutylphenyl)propene.

C1-C2 Bond Disconnection: This disconnection points towards a nucleophilic addition to a carbonyl group. This could involve the addition of a nitromethane (B149229) anion (a nitroaldol or Henry reaction) to 4'-isobutylacetophenone (B122872), followed by reduction of the nitro group.

Reductive Amination Retron: A disconnection based on reductive amination would lead to the precursor α-amino ketone, 2-amino-1-(4-isobutylphenyl)propan-1-one. This intermediate is a key synthon in this synthetic approach.

These retrosynthetic strategies provide a logical framework for developing various synthetic routes to the target molecule, which will be explored in the subsequent sections.

Classical and Modern Approaches to the Synthesis of this compound

A variety of classical and modern synthetic methods can be employed for the synthesis of β-amino alcohols like this compound.

Reductive amination is a cornerstone of amine synthesis and can be readily applied to the preparation of this compound. This strategy typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction.

A key precursor for this approach is an α-hydroxy ketone or an α-amino ketone. For instance, the reductive amination of 1-hydroxy-1-(4-isobutylphenyl)propan-2-one with ammonia would yield the target molecule. However, a more common route involves the reduction of an α-amino ketone. The synthesis of the requisite precursor, 2-amino-1-(4-isobutylphenyl)propan-1-one, can be achieved from 4'-isobutylpropiophenone.

The reductive amination of ketones can be performed using various reducing agents. A summary of common reagents is provided in the table below.

| Reagent | Conditions | Comments |

| H₂, Pd/C | High pressure, alcohol solvent | Effective for a wide range of substrates. |

| NaBH₃CN | Methanolic ammonia | Mild and selective reducing agent. |

| Ti(iOPr)₄ / PMHS | Coordination of imino alcohol and reduction | Allows for stereoselective preparations of 1,3-syn-amino alcohols. organic-chemistry.org |

The reduction of an α-amino ketone, such as 2-amino-1-(4-isobutylphenyl)propan-1-one, is a direct and effective method for the synthesis of this compound. The choice of hydride reducing agent can influence the stereochemical outcome of the reaction, which is crucial when synthesizing specific stereoisomers.

Common hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a more powerful reducing agent than NaBH₄ and reacts violently with water and other protic solvents. libretexts.org NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) and ethanol. libretexts.org

The stereoselectivity of the reduction of α-amino ketones can often be controlled by the choice of reagent and reaction conditions. For example, the use of chelating agents in conjunction with the hydride reagent can favor the formation of one diastereomer over the other. Zinc borohydride has been shown to be a highly diastereoselective reducing agent for the synthesis of anti-γ-hydroxy-β-amino alcohols from serine-derived α-amino ketones. researchgate.net

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for the synthesis of β-amino alcohols.

A potential MCR approach for the synthesis of this compound could involve the reaction of a 4-isobutylphenyl-containing aldehyde or ketone, an amine, and a suitable carbon nucleophile. For instance, a Petasis-type reaction could be envisioned, which involves the reaction of an amine, a boronic acid, and an α-hydroxy aldehyde.

Another approach is the radical-mediated three-component reaction. For example, an aryl amine, a ketone, and a source of a ketyl radical can be assembled in a one-pot synthesis to generate quaternary β-amino alcohols.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Many of the multi-component reactions for β-amino alcohol synthesis are inherently one-pot procedures.

For example, a one-pot, tandem reductive amination/alkylation-cycloamidation has been developed for the synthesis of lactams from keto or amino acids. While not directly producing the target molecule, this illustrates the power of one-pot methodologies in nitrogen-containing compound synthesis.

A more direct one-pot approach could involve the in-situ formation of an imine from 4'-isobutylacetophenone and an ammonia source, followed by the addition of a methyl nucleophile (e.g., methylmagnesium bromide) to generate the target amino alcohol. Careful control of reaction conditions would be necessary to avoid side reactions.

Enantioselective Synthesis of this compound Stereoisomers

The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers. The development of enantioselective methods to access single, pure stereoisomers is of high importance.

Several strategies can be employed for the enantioselective synthesis of β-amino alcohols:

Asymmetric Reduction of Prochiral Ketones: The reduction of a prochiral α-amino ketone precursor using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst can provide enantiomerically enriched β-amino alcohols. The Corey-Itsuno reduction, which utilizes an oxazaborolidine catalyst, is a well-established method for the asymmetric reduction of ketones. wikipedia.org

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. For example, an α-amino ketone precursor could be derived from a chiral amino acid, and the stereochemistry of the starting material would control the formation of the new stereocenter upon reduction.

Catalytic Asymmetric Aminoalkylation: The addition of an organometallic reagent to an imine can be rendered enantioselective by the use of a chiral ligand.

Kinetic Resolution: A racemic mixture of the β-amino alcohol can be resolved into its constituent enantiomers through enzymatic or chemical kinetic resolution.

Below is a table summarizing some modern enantioselective methods for β-amino alcohol synthesis.

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Uses isopropanol (B130326) or formic acid as a hydrogen source. wikipedia.org |

| Sharpless Asymmetric Aminohydroxylation | Osmium catalyst with chiral ligands | Directly converts alkenes to chiral β-amino alcohols. diva-portal.org |

| Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Chiral chromium catalyst | Couples aldehydes and imines to form β-amino alcohols with high enantioselectivity. westlake.edu.cn |

| Radical C-H Amination | Chiral copper catalyst and photocatalyst | Enables the enantioselective synthesis of β-amino alcohols from abundant alcohol starting materials. nih.govnih.gov |

Asymmetric Catalysis in C-N and C-O Bond Formation for this compound Precursors

Asymmetric catalysis is a powerful tool for constructing chiral centers with high enantioselectivity, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, catalytic strategies can be applied to the key bond-forming steps that establish the chiral tertiary amine or alcohol moiety.

One prominent strategy is the catalytic asymmetric addition of organometallic reagents to ketimine precursors. mdpi.comresearchgate.netnih.gov A suitable precursor, 2-(4-isobutylphenyl)propan-2-imine, could be subjected to asymmetric addition of a methyl group using a chiral catalyst system. Copper-based catalysts, in particular, have shown significant promise in the asymmetric synthesis of α-tertiary amines. nih.govacs.org The reaction involves the formation of a chiral catalyst-substrate complex that directs the incoming nucleophile to one face of the imine, thereby establishing the stereocenter.

Another viable catalytic route is the Sharpless Asymmetric Aminohydroxylation (AA). rsc.orgnih.govresearchgate.net This method allows for the direct, stereoselective conversion of an alkene into a vicinal amino alcohol. nih.gov Starting from a precursor like 2-(4-isobutylphenyl)prop-1-ene, the AA reaction, employing an osmium catalyst and a chiral cinchona alkaloid-derived ligand, can simultaneously introduce the amino and hydroxyl groups across the double bond in a syn-selective manner. rsc.org The choice of ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) dictates which enantiomer is formed, offering a high degree of control over the product's stereochemistry. nih.gov While highly effective for many substrates, the regioselectivity of the addition can be a challenge and must be optimized for the specific alkene. nih.govnih.gov

| Catalytic Method | Precursor | Key Reagents/Catalyst System | Typical e.e. (%) | Key Feature |

| Asymmetric Methylation of Ketimine | 2-(4-isobutylphenyl)propan-2-imine | Cu(I) or Rh(I) with chiral phosphine (B1218219) ligands (e.g., Josiphos), Me-Li/Me-MgBr | 85-99 | Establishes the C-C and C-N stereocenter in one step. mdpi.com |

| Sharpless Asymmetric Aminohydroxylation | 2-(4-isobutylphenyl)prop-1-ene | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL), N-Source (e.g., Chloramine-T) | 90-99 | Direct conversion of alkene to amino alcohol. rsc.orgresearchgate.net |

| Asymmetric Reductive Amination | 1-hydroxy-1-(4-isobutylphenyl)propan-2-one | Engineered Amine Dehydrogenases (AmDHs), Ammonia, NADH cofactor | >99 | Biocatalytic approach with high stereoselectivity. frontiersin.orgacs.org |

Chiral Auxiliary and Reagent-Controlled Diastereoselective Synthesis of this compound

When catalytic methods are not suitable, the use of chiral auxiliaries provides a reliable alternative for controlling stereochemistry. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs a stereoselective reaction, and is subsequently removed. diva-portal.org

A well-established class of chiral auxiliaries is the Evans oxazolidinones. nih.govsantiago-lab.com A synthetic approach could involve attaching an Evans auxiliary to a carboxylic acid precursor, such as 2-(4-isobutylphenyl)propanoic acid. The resulting chiral imide can then undergo highly diastereoselective reactions. For instance, conversion to an enolate followed by an electrophilic amination step would install the amino group. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. santiago-lab.com Subsequent cleavage of the auxiliary, often under mild hydrolytic or reductive conditions, releases the chiral amino acid precursor, which can then be converted to the target amino alcohol. santiago-lab.comwilliams.edu

Pseudoephedrine is another versatile chiral auxiliary that can be used to synthesize chiral carboxylic acids, which are precursors to the target molecule. researchgate.net The diastereoselective alkylation of a glycine (B1666218) enolate equivalent derived from a pseudoephedrine amide is a powerful method for preparing α-amino acids. This intermediate can then be further elaborated to yield the desired this compound.

| Auxiliary Type | Synthetic Step | Key Reagents | Typical d.r. | Cleavage Method |

| Evans Oxazolidinone | Electrophilic Amination | NaN(TMS)₂, N-Boc-O-tosylhydroxylamine | >98:2 | LiOH/H₂O₂ |

| Pseudoephedrine Amide | Grignard Addition to Ketone | (4-isobutylphenyl)magnesium bromide, then Me-Li | >95:5 | Acid Hydrolysis |

| (R)-Pantolactone | Asymmetric Cyclopropanation | Rh₂(R-p-Ph-TPCP)₄, vinyl ether | >95:5 | Hydrolysis/Reduction |

Chemoenzymatic and Biocatalytic Routes to Optically Active this compound

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. mdpi.com For the synthesis of chiral amino alcohols, enzymes such as lipases, esterases, and amine dehydrogenases are particularly valuable. frontiersin.orgnih.govd-nb.info

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. jocpr.com A racemic mixture of this compound or a suitable esterified precursor could be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. jocpr.compolimi.itresearchgate.net While this method is robust, its primary drawback is a maximum theoretical yield of 50% for a single enantiomer.

A more advanced approach involves the asymmetric synthesis from a prochiral precursor. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org A precursor like 1-hydroxy-1-(4-isobutylphenyl)propan-2-one could be converted directly into the desired (S)- or (R)-amino alcohol using an appropriately engineered AmDH, with ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. frontiersin.org This method is highly attractive as it can achieve high conversions and excellent enantiomeric excess (>99% ee), moving beyond the 50% yield limit of kinetic resolutions. acs.org

| Enzyme Class | Reaction Type | Substrate | Typical Outcome | Advantages |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic this compound acetate | >98% e.e. at ~50% conversion | High enantioselectivity, operational simplicity. polimi.it |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | 1-hydroxy-1-(4-isobutylphenyl)propan-2-one | >95% yield, >99% e.e. | High yield and enantiopurity, direct amination. frontiersin.org |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | α-hydroxymethyl ketone precursor | >95% yield, 91-99% e.e. | Access to N-substituted amino alcohols. researchgate.net |

Chiral Pool Synthesis Approaches for this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. diva-portal.org This strategy incorporates a pre-existing stereocenter into the final molecule, avoiding the need for an asymmetric induction step.

For this compound, a natural amino acid like L-Alanine or L-Phenylalanine could serve as a suitable starting point. The synthesis would leverage the inherent chirality of the α-carbon. For example, starting with L-Alanine, the carboxylic acid functionality can be protected and then the amino group can be appropriately functionalized. The key challenge is the stereocontrolled construction of the tertiary alcohol. This could be achieved by converting the carboxylic acid group into a ketone. Subsequent addition of a methyl Grignard reagent (CH₃MgBr) would form the tertiary alcohol. The (4-isobutylphenyl) group would need to be introduced, for instance, via a Friedel-Crafts acylation followed by reduction. The sequence of steps must be carefully planned to preserve the stereochemical integrity of the original chiral center. researchgate.net

| Chiral Pool Source | Key Transformation | Rationale | Potential Challenges |

| L-Alanine | Conversion of carboxylic acid to a ketone, followed by Grignard addition. | Utilizes the existing stereocenter of alanine. | Multiple protection/deprotection steps; potential for racemization. |

| L-Phenylalanine | Modification of the phenyl ring and functional group interconversions. | The amino and carboxyl groups are orthogonal for modification. researchgate.net | Complex multi-step synthesis required to modify the side chain. |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The synthesis of this compound can be made more sustainable by applying the 12 Principles of Green Chemistry. acs.orgewadirect.com

Prevention : Designing synthetic routes that minimize waste from the outset is preferable to treating waste after it has been created. instituteofsustainabilitystudies.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ewadirect.com Catalytic methods like asymmetric hydrogenation or aminohydroxylation are inherently more atom-economical than routes involving stoichiometric chiral auxiliaries.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. ewadirect.com Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-MeTHF, ethanol, or water is a key consideration.

Designing Safer Chemicals : This principle focuses on the final product's properties.

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary where possible. Biocatalytic routes, which often run in aqueous media, excel in this regard. mdpi.com

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. ispe.org Biocatalytic and some chemocatalytic processes operate under mild conditions, reducing energy consumption compared to high-temperature reactions.

Use of Renewable Feedstocks : Chiral pool synthesis, which uses amino acids derived from fermentation, aligns with this principle. ispe.org

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as such steps require additional reagents and generate waste. acs.org One-pot or cascade reactions, where intermediates are not isolated, are highly desirable. nih.gov

Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents. ispe.org Asymmetric catalytic methods are prime examples of this principle in action.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention : Implementing in-process monitoring can help prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention : Choosing reagents and reaction conditions that minimize the potential for chemical accidents, explosions, or fires is crucial.

Applying these principles, a chemoenzymatic route starting from a renewable feedstock, using an engineered enzyme in an aqueous medium, and proceeding through a one-pot cascade would represent a highly green synthesis of this compound.

Chemical Reactivity and Derivatization Strategies for 1 Amino 2 4 Isobutylphenyl Propan 2 Ol

Functional Group Interconversions of the Amino Moiety in 1-Amino-2-(4-isobutylphenyl)propan-2-ol

The primary amino group in this compound is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amino group readily allows for acylation and sulfonylation reactions. These transformations are fundamental in peptide synthesis and for the introduction of various functional groups that can modulate the physicochemical properties of the parent molecule.

Sulfonylation: Similarly, the amino group can be converted to a sulfonamide through reaction with sulfonyl chlorides. For example, reaction with p-toluenesulfonyl chloride in the presence of a base would yield N-(2-hydroxy-2-(4-isobutylphenyl)propyl)-4-methylbenzenesulfonamide. Sulfonamides are known for their diverse biological activities and their ability to act as directing groups in various chemical transformations.

A representative table of potential acylation and sulfonylation reactions is provided below, based on established chemical principles.

| Acylating/Sulfonylating Agent | Product | Reaction Conditions (Typical) |

| Acetyl chloride | N-(2-hydroxy-2-(4-isobutylphenyl)propyl)acetamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to rt |

| Benzoyl chloride | N-(2-hydroxy-2-(4-isobutylphenyl)propyl)benzamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to rt |

| p-Toluenesulfonyl chloride | N-(2-hydroxy-2-(4-isobutylphenyl)propyl)-4-methylbenzenesulfonamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to rt |

Alkylation and Arylation Pathways

The nitrogen atom of the amino group can also undergo alkylation and arylation, leading to the formation of secondary and tertiary amines, or N-aryl derivatives, respectively.

Alkylation: Direct N-alkylation of primary amines can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, selective mono-alkylation can be achieved under controlled conditions, for instance, through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). Another approach involves the "hydrogen-borrowing" alkylation, where an alcohol serves as the alkylating agent in the presence of a suitable transition-metal catalyst. For 1,2-amino alcohols, this method has been shown to be effective for C-C bond formation. nih.gov

Arylation: N-arylation of the amino group can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. Copper-catalyzed N-arylation reactions are also a viable alternative. These methods provide access to a wide range of N-aryl derivatives with diverse electronic and steric properties.

Formation of Cyclic Derivatives

The 1,2-amino alcohol motif present in this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as oxazolidinones and imidazoles.

Oxazolidinone Formation: Oxazolidinones can be synthesized from 1,2-amino alcohols through cyclization with reagents like phosgene, diethyl carbonate, or urea. nih.govorganic-chemistry.orgnih.gov For example, the reaction of this compound with diethyl carbonate in the presence of a base would lead to the formation of 5-(4-isobutylphenyl)-5-methyloxazolidin-2-one. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the preparation of such chiral auxiliaries. nih.gov

Imidazole Synthesis: Imidazoles can be prepared from 1,2-amino alcohols through a multi-step sequence that typically involves N-acylation, oxidation of the alcohol to a ketone, and subsequent condensation with an ammonia (B1221849) source. This pathway provides access to a variety of substituted imidazoles, which are important scaffolds in medicinal chemistry.

Transformations of the Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound, while generally less reactive than a primary or secondary alcohol, can still undergo a range of chemical transformations under appropriate conditions.

Esterification and Etherification Reactions

Esterification: The direct esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, esterification can be achieved using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base, or through methods that avoid strongly acidic conditions. While specific examples for the target molecule are not available, general methods for the esterification of tertiary alcohols have been developed.

Etherification: Similar to esterification, the etherification of tertiary alcohols is often complicated by competing elimination reactions. Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be a viable route, although the formation of the tertiary alkoxide may require a strong base.

Oxidation and Reduction Chemistry

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Oxidation, if forced under harsh conditions (e.g., using strong oxidizing agents and high temperatures), typically leads to the cleavage of carbon-carbon bonds.

Reduction: The tertiary benzylic hydroxyl group can be removed through reduction. A common method for the reduction of benzylic alcohols to the corresponding alkanes involves the use of hydriodic acid with red phosphorus. This reaction proceeds with increasing reactivity from primary to tertiary benzylic alcohols. The use of a biphasic toluene-water reaction medium has been shown to improve the applicability of this method in organic synthesis. nih.govnih.gov This transformation would convert this compound into 2-amino-2-(4-isobutylphenyl)propane.

Reactivity of the Isobutylphenyl Moiety in this compound

The chemical reactivity of the isobutylphenyl moiety in this compound is primarily dictated by the electronic and steric effects of the substituents on the aromatic ring. The isobutyl group and the 1-amino-2-hydroxypropyl group collectively influence the electron density of the benzene (B151609) ring and the susceptibility of the isobutyl side-chain to various chemical transformations.

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. In the case of this compound, the directing effects of both the isobutyl group and the amino alcohol side chain must be considered.

The isobutyl group is an alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The 2-amino-1-phenylethanol-type side chain, which is structurally analogous to the side chain in the target molecule, has a more complex influence. The amino group is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. However, under the acidic conditions often required for electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium group (-NH3+). A positively charged ammonium group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The hydroxyl group is also an activating, ortho, para-director.

Given these competing influences, the outcome of electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions.

Table 3.3.1-1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | meta-substitution to the amino alcohol side chain | Under strongly acidic conditions, the amino group is protonated to an ammonium group, which is a strong meta-director, overriding the ortho, para-directing influence of the isobutyl group. |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Mixture of ortho and para isomers to the isobutyl group, with potential for meta substitution. | The Lewis acid catalyst can coordinate with the amino group, leading to deactivation and meta-direction. However, if the amino group is protected, ortho, para-direction from the isobutyl group will dominate. |

| Sulfonation | SO₃, H₂SO₄ | meta-substitution to the amino alcohol side chain | Similar to nitration, the strongly acidic conditions will lead to protonation of the amino group, directing substitution to the meta position. |

To achieve selective substitution at the positions activated by the isobutyl group (ortho to the isobutyl group), it would be necessary to protect the amino group. Acylation of the amino group to form an amide would reduce its activating strength but would maintain its ortho, para-directing influence while preventing protonation under acidic conditions. The hydroxyl group could also be protected, for instance as an ether or ester, to prevent side reactions.

Side-Chain Functionalization

The isobutyl side-chain of this compound is also susceptible to chemical modification, primarily through oxidation and free-radical halogenation.

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the isobutyl side-chain. For such an oxidation to occur, the benzylic carbon (the carbon atom attached to the aromatic ring) must have at least one hydrogen atom. In the case of the isobutyl group, the benzylic carbon has two hydrogens, making it susceptible to oxidation. Under vigorous conditions, the entire isobutyl group can be cleaved and oxidized to a carboxylic acid group, yielding 4-(1-amino-2-hydroxy-2-methylpropyl)benzoic acid. However, the amino and hydroxyl groups on the other side-chain are also susceptible to oxidation and would likely require protection to achieve selective oxidation of the isobutyl group.

Table 3.3.2-1: Potential Side-Chain Functionalization Reactions of the Isobutylphenyl Moiety

| Reaction | Reagents | Potential Product | Remarks |

| Oxidation | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | 4-(1-amino-2-hydroxy-2-methylpropyl)benzoic acid | Protection of the amino and hydroxyl groups is likely necessary to prevent their oxidation. |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | 1-Amino-2-(4-(1-bromo-2-methylpropyl)phenyl)propan-2-ol | Halogenation is expected to occur selectively at the benzylic position of the isobutyl group due to the stability of the resulting benzylic radical. The amino and hydroxyl groups may require protection depending on the specific reaction conditions. |

Free-Radical Halogenation:

The benzylic hydrogens of the isobutyl group are particularly susceptible to abstraction by free radicals, leading to the formation of a resonance-stabilized benzylic radical. This makes the benzylic position the primary site for halogenation under free-radical conditions. Reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator are commonly used for benzylic bromination. This reaction would be expected to yield 1-amino-2-(4-(1-bromo-2-methylpropyl)phenyl)propan-2-ol. As with oxidation, the reactivity of the amino and hydroxyl groups towards the reagents or reaction intermediates should be considered, and protection may be required for a clean reaction.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For 1-Amino-2-(4-isobutylphenyl)propan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the compound's constitution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios through integration, and their connectivity through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Based on the structure, a predictable pattern of signals can be anticipated. The isobutyl group would show a characteristic doublet for the two methyl groups and a multiplet for the methine proton. The aromatic protons on the phenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the aminopropanol (B1366323) backbone, including the methyl group and the methylene (B1212753) group, will have specific chemical shifts influenced by the adjacent hydroxyl and amino groups. The protons of the amine and hydroxyl groups themselves are often broad and their chemical shifts can be concentration and solvent dependent. netlify.app

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isobutyl -CH(CH₃)₂ | ~1.85 (m) | ~30 |

| Isobutyl -CH(CH₃)₂ | ~0.90 (d) | ~22.5 |

| Isobutyl -CH₂- | ~2.45 (d) | ~45 |

| Aromatic C-H (2H) | ~7.20 (d) | ~129.5 |

| Aromatic C-H (2H) | ~7.30 (d) | ~126.0 |

| Aromatic C-isobutyl | - | ~141.0 |

| Aromatic C-C(OH) | - | ~138.0 |

| Propanol (B110389) -C-OH (quaternary) | - | ~75.0 |

| Propanol -CH₃ | ~1.40 (s) | ~28.0 |

| Propanol -CH₂NH₂ | ~2.80 (s) | ~50.0 |

| -NH₂ | Variable (broad s) | - |

| -OH | Variable (broad s) | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the methine and methyl protons of the isobutyl group, and between the methylene protons and the methine proton of the same group. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the aromatic proton signals at ~7.20-7.30 ppm would correlate with the aromatic carbon signals around 126.0-129.5 ppm, and the isobutyl methyl proton doublet at ~0.90 ppm would correlate to the carbon signal at ~22.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu This is critical for connecting different fragments of the molecule. Key HMBC correlations would include:

Correlations from the isobutyl methylene protons (~2.45 ppm) to the aromatic quaternary carbon.

Correlations from the aromatic protons to the quaternary carbon of the propanol group.

Correlations from the propanol methyl protons (~1.40 ppm) to the quaternary carbinol carbon (~75.0 ppm) and the adjacent methylene carbon (~50.0 ppm).

Since this compound is a chiral molecule, assessing its enantiomeric purity is essential. NMR spectroscopy, in conjunction with chiral shift reagents (CSAs), provides a powerful method for this determination. nih.gov Chiral lanthanide shift reagents or other chiral solvating agents can be added to the NMR sample. nih.govnih.gov These reagents form transient diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, the protons in the resulting complexes are no longer chemically equivalent and will exhibit separate signals in the ¹H NMR spectrum. acs.org

The integration of these separated signals allows for the direct quantification of the enantiomeric excess (ee). For an amino alcohol like the target compound, the protons closest to the chiral center, such as the methyl and methylene protons of the propanol moiety, are expected to show the most significant separation in their chemical shifts upon addition of the CSA. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically within 5 ppm). researchgate.net This accuracy allows for the unambiguous determination of the elemental composition of the molecule. researchgate.net For this compound, the molecular formula is C₁₃H₂₁NO.

The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element. missouri.edu

Calculation of Exact Mass for C₁₃H₂₁NO

| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass [M] | 207.162314 | ||

| Protonated Molecule [M+H]⁺ | 208.170139 |

An experimental HRMS measurement yielding a mass-to-charge ratio very close to this calculated value would confirm the molecular formula C₁₃H₂₁NO.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 208.17) would be selected as the precursor ion. The fragmentation would likely involve common losses for amino alcohols, such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages at the C-C bonds of the propanol backbone. libretexts.orgnih.gov

Predicted MS/MS Fragmentation of [C₁₃H₂₁NO + H]⁺

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 190.1596 | [M+H - H₂O]⁺: Loss of water from the tertiary alcohol. |

| 178.1596 | [M+H - CH₄N]⁺: Cleavage of the C-C bond next to the amine, loss of aminomethane radical followed by H abstraction. More likely, cleavage to form the iminium ion at m/z 30 and the stable benzyl (B1604629) cation fragment. |

| 149.1330 | [C₁₁H₁₇]⁺: Loss of the aminopropanol side chain. |

| 133.1017 | [C₁₀H₁₃]⁺: Benzylic cleavage with loss of isobutene. |

| 91.0548 | [C₇H₇]⁺: Tropylium ion, a common fragment in compounds with a benzyl group. |

| 44.0495 | [C₂H₆N]⁺: Iminium ion from cleavage between the quaternary carbon and the aminomethyl group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the bonds within the molecule. The presence of hydroxyl (-OH), primary amine (-NH₂), and aromatic groups results in a distinctive IR spectrum. The broad absorption band typically observed in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching vibration of the tertiary alcohol and the N-H stretching of the primary amine. The C-H stretching vibrations of the isobutyl and methyl groups appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹. Furthermore, the characteristic C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations can be identified in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The 4-isobutylphenyl moiety acts as a chromophore. This aromatic system gives rise to characteristic absorption bands in the UV region, typically around 220 nm and 260-270 nm, which are indicative of π → π* electronic transitions within the benzene ring.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3200-3500 (doublet) | Symmetric & Asymmetric Stretch |

| Alcohol (O-H) | 3200-3600 (broad) | Stretch |

| Aromatic (C-H) | 3000-3100 | Stretch |

| Aliphatic (C-H) | 2850-2970 | Stretch |

| Aromatic (C=C) | 1450-1600 | Ring Stretch |

| C-N | 1020-1250 | Stretch |

| C-O | 1050-1150 | Stretch |

| Chromophore | Expected UV Absorption (λmax) | Electronic Transition |

| Phenyl Ring | ~220 nm | π → π |

| Phenyl Ring | ~260-270 nm | π → π (benzenoid band) |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact position of each atom in the crystal lattice can be determined. This provides precise data on bond lengths, bond angles, and torsional angles.

Crucially, for enantiomerically pure samples, X-ray crystallography can determine the absolute configuration (R or S) at the chiral center (carbon-2). This is often achieved by using anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image. The resulting structural model provides unequivocal proof of the compound's stereochemical identity, which is critical in pharmaceutical and chemical research.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Method development focuses on achieving optimal separation from starting materials, by-products, and degradation products. nih.gov

Due to the compound's polarity imparted by the amine and hydroxyl groups, combined with the nonpolar isobutylphenyl moiety, both reversed-phase and normal-phase chromatography can be employed. A typical reversed-phase method would utilize a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector set to one of the absorption maxima of the phenyl chromophore. Gradient elution, where the mobile phase composition is changed over time, may be necessary to resolve all components in a complex sample mixture. nih.gov

| Parameter | Typical Conditions for Reversed-Phase HPLC |

| Stationary Phase (Column) | Octadecylsilyl (C18), 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~220 nm or ~265 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) Applications for Purity and Stereoisomer Analysis

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile impurities. Due to the high polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the polar -NH₂ and -OH groups into less polar, more volatile functional groups. nih.gov

Common derivatization strategies include acylation or silylation. For instance, reacting the compound with agents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce volatile derivatives suitable for GC analysis. nih.gov Once derivatized, the sample can be analyzed on a capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for impurity identification. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is a chiral compound, determining its enantiomeric purity or enantiomeric excess (ee) is critical. Chiral chromatography is the most widely used technique for this purpose. chromatographyonline.comacs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.gov The separation is typically achieved using HPLC with a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). amazonaws.com The enantiomeric excess is calculated by comparing the peak areas of the two separated enantiomers in the resulting chromatogram.

| Parameter | Typical Conditions for Chiral HPLC |

| Stationary Phase (Column) | Immobilized or Coated Polysaccharide (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane / Isopropanol (B130326) mixture (e.g., 90:10 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~220 nm |

| Column Temperature | Ambient |

Theoretical and Computational Studies on 1 Amino 2 4 Isobutylphenyl Propan 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and the molecule's electronic energy.

For 1-Amino-2-(4-isobutylphenyl)propan-2-ol, DFT calculations would begin by building an initial 3D structure. This structure would then be optimized to find the lowest energy conformation. Key predictable parameters include bond lengths, bond angles, and dihedral angles. For instance, calculations on analogous structures suggest that the C-C bond lengths in the phenyl ring would be approximately 1.39 Å, while the C-O and C-N bond lengths would be around 1.43 Å and 1.47 Å, respectively. The isobutyl group would exhibit tetrahedral geometry around its sp3 hybridized carbons.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. A larger gap generally implies higher stability.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates molecular stability |

| HOMO Energy | Value in eV | Relates to electron-donating ability |

| LUMO Energy | Value in eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity |

| Dipole Moment | Value in Debye | Measures polarity of the molecule |

While DFT is powerful, other quantum methods are also valuable. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by more explicitly accounting for electron correlation, though at a greater computational expense. These are often used to benchmark DFT results for smaller, related molecules.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate, they are much faster and can be used to perform an initial, broad conformational analysis of flexible molecules like this compound, which has several rotatable bonds. This initial scan can identify a set of low-energy conformers that can then be subjected to more accurate DFT or ab initio calculations.

Molecular Dynamics Simulations and Conformational Landscape Exploration

A single optimized structure from quantum calculations represents a static, minimum-energy state. However, in reality, molecules are dynamic and exist as an ensemble of conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe how this compound would behave in a simulated environment, such as in water or a lipid bilayer, providing insights into its flexibility, preferred shapes, and interactions with its surroundings. The results can be visualized as a trajectory, showing the molecule's dynamic behavior and helping to identify the most populated conformational states.

In Silico Prediction of Molecular Interactions and Binding Properties

A primary goal of computational studies is to predict how a molecule might interact with a biological target, typically a protein. This is achieved through molecular docking and other in silico methods.

Molecular docking algorithms would take the 3D structure of this compound and attempt to fit it into the binding site of a hypothetical target protein. The process generates numerous possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this molecule, the amino (-NH2) and hydroxyl (-OH) groups would be key sites for forming hydrogen bonds with protein residues, while the isobutylphenyl group would likely engage in hydrophobic interactions. The outcome is a prediction of the preferred binding mode and an estimation of the binding affinity.

Structure-Activity Relationship (SAR) Modeling Principles for Analogs

Structure-Activity Relationship (SAR) modeling aims to understand how changes in a molecule's structure affect its biological activity. For this compound, a computational SAR study would involve creating a series of virtual analogs by modifying specific parts of the molecule.

For example, one could computationally model analogs where the isobutyl group is replaced with other alkyl groups (e.g., propyl, tert-butyl) or where the hydroxyl and amino groups are repositioned. Quantum chemical calculations would then be performed on each analog to determine how these changes affect key electronic and steric properties. By correlating these calculated properties with predicted binding affinities, a predictive SAR model can be built. This model can then guide the synthesis of new compounds with potentially improved activity.

Table 2: Example of a SAR Matrix for Analogs of this compound

| Analog Modification | Predicted Property Change (e.g., HOMO-LUMO Gap) | Predicted Impact on Binding Affinity |

| Replace isobutyl with ethyl | Increase in polarity | Potentially weaker hydrophobic interaction |

| Move -OH to position 1 | Altered H-bonding geometry | Dependent on target protein's active site |

| Add a methyl group to the phenyl ring | Increased lipophilicity | Potentially stronger hydrophobic interaction |

Computational Prediction of Biotransformation Pathways

Biotransformation, or metabolism, is the process by which the body modifies foreign compounds. Predicting the metabolic fate of a molecule is crucial. Computational tools can predict likely sites of metabolism on this compound.

These programs use models of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, to identify which atoms in the molecule are most susceptible to common metabolic reactions like oxidation. For this compound, likely sites of metabolism would include the isobutyl group (hydroxylation) and the aromatic ring (hydroxylation). The amino group could also be a site for N-dealkylation or other transformations. These predictions help in identifying potential metabolites that may be formed in vivo.

Role As a Synthetic Intermediate and in Biochemical Transformation Pathways

1-Amino-2-(4-isobutylphenyl)propan-2-ol as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental components in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules, particularly pharmaceuticals. portico.org this compound, possessing a stereogenic center at the carbon bearing the hydroxyl group, serves as a versatile chiral synthon. Its utility stems from the presence of two reactive functional groups—the amino (-NH2) and hydroxyl (-OH) groups—which can be selectively manipulated to form new carbon-carbon and carbon-heteroatom bonds.

The synthesis of such chiral amino alcohols often involves asymmetric methods to ensure high enantiomeric purity. These methods can include the asymmetric reduction of corresponding aminoketones or the addition of organometallic reagents to chiral amino acid derivatives. The isobutylphenyl moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this building block is particularly useful for creating novel analogues or derivatives of this class of compounds. The defined stereochemistry of the building block is crucial as it directly translates to the stereochemistry of the final product, which is often critical for its biological activity. researchgate.net

Strategies for Incorporation of this compound into Novel Chemical Entities

The incorporation of this compound into larger, novel molecules can be achieved through various synthetic strategies that leverage its bifunctional nature.

Amide Bond Formation: The primary amino group is readily acylated to form amide bonds. This is a common strategy for linking the building block to other molecular fragments, such as carboxylic acids, to build peptide-like structures or other complex amides. For instance, coupling with another chiral acid can lead to the formation of diastereomers, which can be separated to yield highly pure stereoisomers.

N-Alkylation and Reductive Amination: The amino group can undergo alkylation or participate in reductive amination reactions with aldehydes and ketones to introduce diverse substituents. This approach is valuable for creating libraries of compounds with varied N-substituents for structure-activity relationship (SAR) studies.

O-Alkylation and Esterification: The tertiary hydroxyl group can be a point for modification, although it is sterically hindered, making reactions like O-alkylation or esterification more challenging compared to a primary or secondary alcohol. These reactions typically require more forcing conditions or specific catalysts.

Ring-Forming Reactions: The amino and hydroxyl groups can participate in intramolecular reactions to form heterocyclic structures, such as oxazolidines or other ring systems, depending on the reaction partners and conditions. These heterocyclic products can serve as rigid scaffolds in medicinal chemistry.

A key consideration in these strategies is the protection of one functional group while the other is being modified. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group while reactions are performed on the hydroxyl group, and vice versa.

Academic Investigations into the Biotransformation of this compound in Research Systems

The biotransformation of xenobiotics, including compounds like this compound, is a significant area of academic research. These studies, often conducted using in vitro systems like liver microsomes or specific microorganisms, aim to understand how biological systems metabolize the compound.

Enzymes are the primary catalysts for biotransformation reactions. For a molecule like this compound, several enzymatic processes could be involved:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for a wide range of oxidative transformations. They could catalyze the hydroxylation of the isobutyl side chain or the aromatic ring.

Flavin-containing Monooxygenases (FMOs): These enzymes can catalyze the N-oxidation of the primary amino group to form the corresponding hydroxylamine (B1172632) or nitroso derivatives.

Dehydrogenases: Although the tertiary alcohol cannot be oxidized by typical alcohol dehydrogenases, other oxidative or reductive enzymes could act on different parts of the molecule.

Transferases: Enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) could conjugate the hydroxyl or amino groups with glucuronic acid or sulfate, respectively, to increase water solubility and facilitate excretion.

Research in this area often involves incubating the compound with a biological system (e.g., microbial cultures, liver S9 fractions) and monitoring the formation of metabolites over time.

The identification of metabolites formed during biotransformation is a critical step that relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is the most widely used separation technique for analyzing the complex mixtures resulting from biotransformation studies. nih.gov When coupled with advanced detectors, it provides a powerful tool for metabolite profiling.

Commonly used hyphenated techniques include:

HPLC-Mass Spectrometry (HPLC-MS): This is the cornerstone of modern metabolite identification. Mass spectrometry provides molecular weight information and fragmentation patterns (MS/MS) that are used to elucidate the structures of unknown metabolites. nih.gov

HPLC-Nuclear Magnetic Resonance (HPLC-NMR): This technique allows for the direct acquisition of NMR spectra of separated metabolites, providing detailed structural information that is crucial for unambiguous identification. nih.gov

These methods allow researchers to identify the exact sites of metabolic modification, such as hydroxylation, oxidation, or conjugation, and to propose the enzymatic pathways involved.

Since enzymes are chiral catalysts, biotransformation processes are often stereoselective. If this compound is introduced as a racemic mixture, enzymes may preferentially metabolize one enantiomer over the other. This can lead to an enrichment of the less-metabolized enantiomer in the system, a phenomenon known as kinetic resolution. Furthermore, if new stereocenters are created during metabolism (e.g., through hydroxylation of the isobutyl chain), this often occurs with high diastereoselectivity, favoring the formation of one stereoisomer. Investigating these stereoselective aspects is crucial for understanding the full pharmacological and toxicological profile of a chiral compound.

Exploration of this compound in Biosynthetic Studies

While primarily viewed as a synthetic intermediate, there is academic interest in exploring whether this compound or similar structures could be generated through biosynthetic pathways. This involves using whole-cell biocatalysts, such as engineered bacteria or yeast, to perform specific chemical transformations. For example, research might explore the use of transaminase enzymes to convert a corresponding ketone precursor into the chiral amine. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules. These studies contribute to the growing field of synthetic biology and the development of sustainable methods for chemical production.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for 1-Amino-2-(4-isobutylphenyl)propan-2-ol

The future of synthesizing this compound will likely be dominated by green and sustainable methodologies that offer high efficiency, stereoselectivity, and a reduced environmental footprint compared to traditional synthetic routes. Key areas of development include biocatalysis and continuous flow chemistry.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to chiral amino alcohols. The deracemization of racemic β-amino alcohols using a combination of an oxidase and a transaminase has been demonstrated for analogous compounds, achieving excellent conversion and high enantiomeric excess (>99%) researchgate.netresearchgate.net. Future research could focus on identifying or engineering specific enzymes, such as amine dehydrogenases or transaminases, for the asymmetric synthesis of this compound from a corresponding prochiral ketol. This approach would be highly atom-economical and operate under mild reaction conditions. chinesechemsoc.orgtcd.ie

Continuous Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals. nih.govgoogle.com The synthesis of β-amino alcohols has been successfully demonstrated in continuous-flow reactors, often involving the reaction of epoxides with amines. google.comrsc.orgmdpi.commit.edu Future methodologies for this compound could involve a multi-step flow process, potentially integrating catalytic steps and in-line purification, to enable a more streamlined and efficient production. rsc.org

Below is a table comparing potential sustainable synthesis methodologies for this compound based on literature for analogous compounds.

| Methodology | Potential Advantages | Key Research Focus | Representative Reference Data (for analogous compounds) |

| Biocatalytic Deracemization | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. | Identification and engineering of specific oxidases and transaminases. | Up to 94% conversion, >99% ee. researchgate.net |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, potential for automation. | Development of robust catalytic modules and integrated purification steps. | Good to excellent yields (27-69%) for various β-amino alcohols. rsc.org |

Advanced Spectroscopic Techniques for Dynamic Studies of this compound

Understanding the dynamic behavior of this compound, particularly in its role as a chiral ligand or catalyst, is crucial for optimizing its function. Advanced spectroscopic techniques can provide invaluable insights into its conformational dynamics, reaction kinetics, and transient intermediates.

Dynamic NMR Spectroscopy: This technique is a powerful tool for studying the dynamic rearrangements of molecules in solution, including conformational changes and ligand exchange processes in metal complexes. monmouth.edunih.govresearchgate.net For this compound, dynamic NMR could be employed to study its coordination behavior with metal ions, providing data on the kinetics and thermodynamics of complex formation and dissociation. This information is vital for designing more effective catalysts. monmouth.edunih.gov

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the observation of photochemical pathways and transient species on the femtosecond to microsecond timescale. nih.govnd.edursc.org While not directly applied to this specific molecule, its use in studying related photoresponsive systems suggests its potential for investigating any photochemical applications of this compound or its derivatives, for instance, in light-driven catalytic processes.

Operando Spectroscopy: This methodology allows for the simultaneous characterization of a catalyst and the monitoring of a catalytic reaction under real working conditions. wikipedia.orgornl.govyoutube.com By combining techniques like IR or Raman spectroscopy with mass spectrometry or gas chromatography, researchers could gain real-time insights into the reaction mechanism, catalyst stability, and the nature of active species when this compound is used as a catalyst or ligand. ornl.gov

The table below summarizes the potential applications of advanced spectroscopic techniques for studying this compound.

| Spectroscopic Technique | Information Gained | Potential Application Area |

| Dynamic NMR Spectroscopy | Conformational dynamics, ligand exchange rates, activation parameters. | Catalyst design and mechanistic studies. |

| Femtosecond Transient Absorption | Excited-state dynamics, transient intermediates in photochemical reactions. | Development of photosensitive materials or catalysts. |

| Operando Spectroscopy | Real-time catalyst structure-activity relationships, reaction mechanisms. | Optimization of catalytic processes. |

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel catalysts and materials. rsc.orgarxiv.orgsciencedaily.com

Predicting Physicochemical Properties and Bioactivity: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of similar molecules to predict the properties of this compound. For instance, ML models have been used to predict the solubility and loading capacity of ibuprofen-related compounds. rsc.orgwhiterose.ac.ukrsc.orgacs.org This approach could accelerate the development of formulations or drug delivery systems involving this compound.

Accelerating Catalyst Discovery: A significant application of AI and ML lies in the prediction of catalyst performance, particularly enantioselectivity. chinesechemsoc.orgchimia.charxiv.orgrsc.orgrsc.org By developing models trained on experimental data from a diverse set of chiral ligands, it would be possible to predict the potential efficacy of this compound as a ligand in various asymmetric reactions, thereby guiding experimental efforts and reducing the need for extensive screening. chimia.chchem-station.comyoutube.com

The following table illustrates the potential impact of AI and ML in the study of this compound.

| AI/ML Application | Predicted Parameter | Potential Impact | Representative Model Performance (for analogous systems) |

| QSAR Modeling | Solubility, Bioactivity | Faster formulation development, prioritization of derivatives for synthesis. | R² values of 0.86 to 0.92 for solubility prediction of ibuprofen-related compounds. rsc.org |

| Catalyst Performance Prediction | Enantioselectivity (% ee) | Rational design of new catalysts, reduced experimental screening. | Test RMSE of 6.3 ± 0.9% ee for predicting enantioselectivity in asymmetric reactions. rsc.org |

Exploration of Unconventional Reactivity and Catalysis Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, opens up avenues for exploring unconventional reactivity and catalytic applications.

Organocatalysis: Chiral amino alcohols have been shown to be effective organocatalysts for a variety of asymmetric reactions, including aldol (B89426) and Michael additions. researchgate.netresearchgate.netrsc.orgarxiv.orgnih.gov The primary amino and hydroxyl groups can act in a synergistic manner to activate substrates through hydrogen bonding and/or the formation of transient chiral intermediates. Future research could explore the use of this compound as a bifunctional organocatalyst. rsc.org

Asymmetric Catalysis with Metal Complexes: Chiral amino alcohols are well-established as effective ligands in metal-catalyzed asymmetric synthesis. google.com The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. There is significant potential to explore the use of this compound as a ligand for a wide range of metal-catalyzed transformations, such as asymmetric transfer hydrogenation or C-C bond-forming reactions. wikipedia.orgrsc.orgmdpi.com

Unconventional Cyclization Reactions: The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form novel heterocyclic structures. rsc.orgnih.gov Depending on the reaction conditions and the presence of other functional groups, this compound could serve as a precursor to unique oxazolidine (B1195125) or other heterocyclic systems with potential biological activity.

Interdisciplinary Research Foci for this compound

The unique structural features of this compound make it a compelling candidate for interdisciplinary research, bridging chemistry with medicinal science and materials science.

Medicinal Chemistry: Given its structural relationship to ibuprofen (B1674241), a well-known nonsteroidal anti-inflammatory drug (NSAID), derivatives of this compound could be explored for their own pharmacological activities. nih.govsciencedaily.comoxinst.com The introduction of the amino and hydroxyl groups could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.

Materials Science: Amino alcohols can be incorporated into polymer backbones to create functional materials with unique properties. mit.eduresearchgate.netrsc.orgrsc.org For example, they can be used to synthesize biodegradable poly(ester amide) elastomers for tissue engineering applications. mit.edursc.org The isobutylphenyl group in this compound could impart specific hydrophobic characteristics to such polymers, making it a valuable monomer for creating novel biomaterials or functional polymers for catalysis. researchgate.netrsc.org

The table below outlines potential interdisciplinary research areas for this compound.

| Interdisciplinary Field | Potential Application | Key Research Questions |

| Medicinal Chemistry | Development of novel therapeutic agents. | What are the anti-inflammatory, analgesic, or other pharmacological properties of its derivatives? |

| Materials Science | Creation of functional polymers and biomaterials. | How does its incorporation affect the mechanical, thermal, and biodegradable properties of polymers? |

Q & A

Basic Research Question

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 1.2 (s, 6H, C(CH3)2), δ 2.4 (m, 1H, isobutyl CH), δ 4.1 (s, 2H, NH2) .

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile:water (70:30) at 1 mL/min retention time ~8.2 min .

- Mass Spectrometry : ESI-MS m/z 236.2 [M+H]+ confirms molecular weight .

Advanced Consideration :

For complex mixtures (e.g., synthetic byproducts), use LC-MS/MS to distinguish isobaric impurities like hydroxylated derivatives .

How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Advanced Research Question

Discrepancies in solubility often stem from polymorphic forms or hydration states. Methodological steps:

X-ray Crystallography : Determine dominant crystal structure (e.g., anhydrous vs. monohydrate) .

DSC/TGA : Analyze thermal behavior to identify hydrate decomposition temperatures .

Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) to map pH-dependent solubility .

Q. Example Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 12.5 | 25 | |

| Ethanol | 89.3 | 25 |

What strategies mitigate side reactions during scale-up of reductive amination?

Advanced Research Question

Common side reactions include over-reduction (C=O → CH2) or dimerization. Mitigation strategies:

Q. Scale-Up Data :

| Parameter | Lab Scale (1g) | Pilot Scale (1kg) |

|---|---|---|

| Reaction Time | 6h | 18h |

| Yield | 85% | 72% |

| Purity (HPLC) | 95% | 88% |

How are metabolic stability and degradation pathways evaluated in preclinical studies?

Advanced Research Question

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Half-life (t½) <1h indicates poor metabolic stability .

- Degradation Products : Identify oxidative metabolites (e.g., hydroxylation at isobutyl group) using high-resolution MS/MS .

Key Finding :

Primary degradation pathway involves CYP3A4-mediated oxidation, forming 4-hydroxyphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.